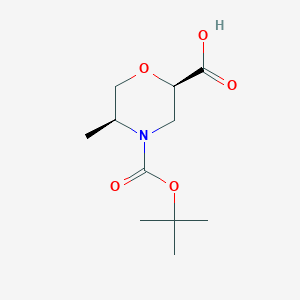

(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid

Beschreibung

(2R,5S)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. The stereochemistry at positions 2R and 5S is critical for its conformational stability and biological interactions. Morpholine rings are six-membered heterocycles containing one oxygen and one nitrogen atom, which confer rigidity and influence hydrogen-bonding capabilities. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the carboxylic acid enables further functionalization, such as peptide coupling . This compound is commonly utilized in pharmaceutical intermediates and asymmetric synthesis due to its stereochemical precision and compatibility with solid-phase synthesis protocols .

Eigenschaften

IUPAC Name |

(2R,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVXSGMUDRWQHZ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CO[C@H](CN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl (Boc) groupOne common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. The use of such systems allows for better control over reaction conditions, leading to more consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It serves as a building block for the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of (2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modification of these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

| Compound | Core Structure | Protecting Groups | Key Substituents | Stereochemistry |

|---|---|---|---|---|

| (2R,5S)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid | Morpholine | Boc | Methyl, carboxylic acid | 2R,5S |

| (2R,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid (Diastereomer) | Morpholine | Boc | Methyl, carboxylic acid | 2R,5R |

| (2S,4R)-5-Benzyloxycarbonylamino-2-tert-Butoxycarbonylamino-4-trisopropylsilanyloxy-pentanoic acid | Linear chain | Boc, Benzyloxycarbonyl (Cbz) | Trisopropylsilanyl (TIPS), Cbz | 2S,4R |

| (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid | Thiazolidine | None | Piperazine, phenyl | 4S |

Key Observations :

- Boc vs. Cbz Protection : Boc (tert-butoxycarbonyl) is bulkier and more acid-labile than Cbz (benzyloxycarbonyl), making it preferable for temporary protection in acidic reaction conditions .

- Ring Systems : Morpholine derivatives exhibit lower ring strain compared to five-membered thiazolidines (e.g., ), enhancing their thermodynamic stability in synthetic intermediates .

- Stereochemical Impact : The diastereomer (2R,5R) of the target compound () would display distinct physicochemical properties, such as solubility and melting point, due to altered hydrogen-bonding networks .

Physicochemical Properties

Notes:

- The Boc group in the target compound improves solubility in dichloromethane and THF, whereas thiazolidines with polar dioxopiperazine groups () exhibit poor organic solubility .

- Epimerization risks are higher in thiazolidine derivatives due to their flexible ring systems, unlike the rigid morpholine core .

Research and Industrial Relevance

- Crystallography : SHELX software () has been pivotal in resolving the stereochemistry of such compounds via X-ray diffraction, ensuring accurate structural assignments .

- Pharmaceutical Use: Analogues like (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid () highlight the importance of aromatic substituents in drug design, contrasting with the aliphatic methyl group in the target compound .

- Discontinued Products : Some morpholine derivatives () are marked as discontinued, suggesting challenges in scale-up or stability under industrial conditions .

Q & A

Q. What are the key steps and optimization strategies for synthesizing (2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid?

The synthesis typically involves:

Stereoselective cyclization : Formation of the morpholine ring using chiral catalysts to control the (2R,5S) configuration.

Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) to protect the amine .

Carboxylic acid functionalization : Hydrolysis of ester intermediates using LiOH or NaOH in THF/water .

Q. Optimization strategies :

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

Key techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to verify the morpholine ring conformation, Boc group placement, and methyl substitution at C5 .

- HPLC-MS : Reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) to confirm >98% enantiomeric purity .

- X-ray crystallography : Resolves absolute configuration and crystal packing, critical for validating stereochemistry .

Q. Example data :

| Parameter | Value | Method |

|---|---|---|

| Enantiomeric purity | 99.2% | Chiral HPLC |

| Melting point | 142–144°C | DSC |

| [α]²⁵D | +38.5° (c = 1.0, CHCl₃) | Polarimetry |

Advanced Research Questions

Q. How do stereochemical discrepancies in synthetic batches impact biological activity, and how can they be resolved?

Challenge : The (2R,5S) configuration is critical for binding to target enzymes (e.g., proteases). Contamination with (2S,5R) diastereomers reduces binding affinity by >50% .

Q. Resolution strategies :

- Dynamic kinetic resolution : Use palladium catalysts to selectively isomerize undesired diastereomers .

- Crystallization-induced asymmetric transformation : Recrystallize in hexane/ethyl acetate to enrich the desired stereoisomer .

- Computational modeling : Predict diastereomer stability using DFT calculations (e.g., Gaussian 16) to guide synthetic adjustments .

Q. How can contradictory data in enzyme inhibition assays involving this compound be analyzed?

Case study : Conflicting IC₅₀ values (e.g., 2 µM vs. 10 µM) for serine proteases may arise from:

- Buffer conditions : Variations in pH (7.4 vs. 6.8) alter protonation states of the carboxylic acid group, affecting binding .

- Enzyme source : Recombinant vs. native enzymes may have post-translational modifications impacting active-site interactions .

Q. Methodological approach :

- Standardize assay conditions (pH 7.4, 25°C, 0.1% DMSO).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate kinetic data .

Q. What computational methods are effective for predicting the compound’s interactions with non-target proteins?

Approach :

Molecular docking : AutoDock Vina or Schrödinger Glide to screen against off-target receptors (e.g., GPCRs, kinases).

MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with the carboxylic acid, hydrophobic contacts with the Boc group) .

Example finding :

The compound shows weak inhibition (Ki = 15 µM) of carbonic anhydrase due to hydrophobic interactions with the Boc group .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Hazards :

- Irritation : Dust may cause respiratory or skin irritation (GHS Category 2) .

- Decomposition : Heating above 200°C releases toxic tert-butyl oxides .

Q. Safety protocols :

- Use PPE (gloves, goggles, respirator) during synthesis.

- Store under nitrogen at –20°C to prevent hydrolysis of the Boc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.